Zinc N-Ethyl-N-phenyldithiocarbamate

Description

Zinc N-ethyl-N-phenyldithiocarbamate (CAS: 14634-93-6) is a coordination compound with the molecular formula C₁₈H₂₀N₂S₄Zn and a molecular weight of 458.01 g/mol . It appears as a white to pale yellow powder, with a density of 1.50 g/cm³ and a melting point range of 198–214°C . The compound is sparingly soluble in polar solvents like water and ethanol but dissolves in hot chloroform and benzene .

Structure

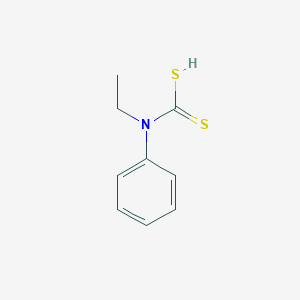

2D Structure

Propriétés

IUPAC Name |

zinc;N-ethyl-N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNUDJAXRXUZQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925652 | |

| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14634-93-6 | |

| Record name | (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(N-ethyl-N-phenyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

ZNEPD forms via a two-step process involving ligand synthesis and subsequent metal coordination. First, N-ethyl-N-phenylamine reacts with carbon disulfide (CS₂) in an alkaline medium to form the dithiocarbamate ligand. Zinc ions (Zn²⁺) then displace the alkali metal, yielding the final product:

The reaction’s success depends on maintaining a pH of 8–10 to ensure ligand deprotonation and prevent Zn(OH)₂ precipitation.

Step-by-Step Procedure

A typical laboratory synthesis involves:

-

Ligand Formation : Dissolve 0.1 mol N-ethyl-N-phenylamine in 150 mL ethanol-water (3:1 v/v). Add 0.12 mol CS₂ dropwise under stirring at 0–5°C. Adjust pH to 9–10 using NaOH.

-

Metal Coordination : Add 0.05 mol ZnSO₄·7H₂O dissolved in 50 mL water. Stir for 2–4 hours at 25°C.

-

Purification : Filter the precipitate, wash with chilled ethanol, and recrystallize from hot chloroform.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 8–10 | Maximizes ligand deprotonation |

| Temperature | 20–25°C | Prevents ligand degradation |

| Solvent Composition | Ethanol:Water (3:1) | Balances solubility and reaction kinetics |

| Reaction Time | 2–4 hours | Ensures complete metal coordination |

Prolonged stirring (>6 hours) reduces yield due to oxidative decomposition of the dithiocarbamate ligand.

Industrial Production Techniques

Scaling Up Synthesis

Industrial reactors (1,000–5,000 L capacity) utilize continuous-flow systems to enhance efficiency:

Purification and Crystallization

Industrial purification employs:

-

Centrifugation : Separates crude product at 3,000–5,000 rpm.

-

Countercurrent Washing : Removes residual sulfate ions using ethanol.

Purity : 98–99% (titrimetric analysis).

Comparative Analysis of Synthesis Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 1,000–5,000 L |

| Yield | 75–85% | 80–88% |

| Purity | 95–97% | 98–99% |

| Energy Consumption | 0.5–1 kWh/kg | 0.2–0.5 kWh/kg |

| Cost per Kilogram | $120–$150 | $40–$60 |

Industrial methods prioritize cost-efficiency through solvent recovery systems and bulk raw material procurement.

Advanced Synthesis Strategies

Factorial Design Optimization

A 2³ factorial design evaluates variables for mixed-ligand complexes:

-

Variables : Ligand ratio (1:1–1:3), temperature (25–60°C), pH (7–10).

-

Optimal Conditions : Ligand ratio 1:2.5, 40°C, pH 9.2 (yield: 92%).

Alternative Precursors and Solvents

-

Zinc Sources : ZnCl₂ increases reaction rate but introduces chloride impurities.

-

Solvents : Acetonitrile improves solubility but requires stringent drying.

Characterization of Synthesized Product

Spectroscopic Analysis

-

FTIR : Peaks at 1,480 cm⁻¹ (N–C–S stretch) and 380 cm⁻¹ (Zn–S bond).

-

UV-Vis : LMCT band at 320 nm (ε = 4,500 L·mol⁻¹·cm⁻¹).

Thermal Stability

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| Ligand Degradation | 195–220 | 62 |

| ZnS Formation | 220–450 | 18.5 |

Residual mass (18.5%) matches theoretical ZnS content.

Challenges and Solutions in Synthesis

| Challenge | Solution |

|---|---|

| CS₂ volatility | Closed reactors with cold traps |

| Zn(OH)₂ precipitation | Precise pH control via automated systems |

| Oxidative degradation | Nitrogen blanket during synthesis |

Analyse Des Réactions Chimiques

Types of Reactions

Zinc N-Ethyl-N-phenyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

- Catalyst and Reagent : ZNEPD is utilized as a catalyst in various organic synthesis reactions. Its ability to coordinate with metal ions enhances its reactivity in chemical processes .

- Organic Synthesis : The compound is employed in synthesizing other dithiocarbamate derivatives, which have applications in materials science and pharmaceuticals .

Biology

- Enzyme Inhibition : ZNEPD has been studied for its potential to inhibit specific enzymes, making it valuable in biochemical research. Its interactions with proteins can influence biological pathways .

- Antimicrobial Activity : Research indicates that ZNEPD exhibits moderate to high activity against various microbes, suggesting its potential as an antimicrobial agent .

Medicine

- Therapeutic Properties : Investigations into ZNEPD have revealed potential anti-cancer and anti-inflammatory effects. Its complexes with zinc and nickel dithiocarbamates have shown promise as therapeutic agents due to their strong metal binding capacity .

- Drug Development : The compound's properties are being explored for developing novel drugs that could act as inhibitors of enzyme activity related to diseases such as cancer and inflammation .

Rubber Industry

- Vulcanization Accelerator : ZNEPD is primarily used as an accelerator in the vulcanization process of rubber. This application enhances the mechanical properties of rubber products, such as tensile strength and elasticity, making it suitable for high-performance applications like hydraulic braking systems .

- Improvement of Material Properties : The compound contributes to aging resistance and oil resistance in rubber materials, which is critical for applications exposed to harsh environments.

Polymer Production

- Additive in Plastics : ZNEPD is used in the production of plastics and other polymeric materials, where it acts as a stabilizer or modifier to improve performance characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of Zinc N-Ethyl-N-phenyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting the activity of metal-dependent enzymes. This compound can also interact with thiol groups in proteins, leading to the formation of stable complexes that affect protein function and cellular processes .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Thermal Decomposition Profiles

| Compound | Decomposition Onset (°C) | Residual Mass (%) |

|---|---|---|

| This compound | 195 | 18.5 (ZnS) |

| Zinc N-Butyl-N-Phenyldithiocarbamate | 168 | 22.0 (CdS) |

| Zinc Diethyldithiocarbamate | 150 | 15.0 (ZnS) |

Optical Properties of Nanoparticles

| Precursor | Bandgap (eV) | PL Intensity (a.u.) |

|---|---|---|

| This compound | 3.8–4.1 | 850 |

| Zinc N-Butyl-N-Phenyldithiocarbamate | 2.5–2.8 | 620 |

| Zinc Diethyldithiocarbamate | 3.5–3.7 | 450 |

PL = Photoluminescence; data from UV-vis and PL spectroscopy

Activité Biologique

Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀N₂S₄Zn

- CAS Number : 14634-93-6

- EINECS Number : 238-677-1

ZNEPD is characterized by its dithiocarbamate structure, which includes two sulfur atoms that serve as binding sites for metal coordination. This structural feature is crucial for its interaction with various biological molecules.

ZNEPD primarily exerts its biological effects through the following mechanisms:

- Metal Ion Interaction : The compound forms stable complexes with metal ions such as zinc and nickel, which can influence enzyme activity and protein interactions.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, thus affecting metabolic pathways.

- Antioxidant Activity : ZNEPD exhibits antioxidant properties that can mitigate oxidative stress in biological systems.

Antimicrobial Properties

Research indicates that ZNEPD possesses significant antimicrobial activity against various pathogens. A study comparing different dithiocarbamate complexes found that ZNEPD demonstrated moderate to high efficacy against bacteria and fungi, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

ZNEPD has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the denaturation of proteins, a process associated with inflammation. The compound's ability to scavenge free radicals contributes to its anti-inflammatory effects .

Anticancer Potential

Preliminary studies have suggested that ZNEPD may exhibit anticancer properties. Its interaction with metal ions and subsequent modulation of cellular pathways could potentially lead to apoptosis in cancer cells. However, further research is needed to fully elucidate these effects .

Case Studies and Research Findings

- Study on Antioxidant Activity :

- Thermal Stability and Decomposition :

- Biological Efficacy Against Microbes :

Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate to High | Yes | Preliminary Evidence |

| Zinc Diethyldithiocarbamate | Moderate | Yes | Limited Evidence |

| Zinc Dimethyldithiocarbamate | Low | No | Limited Evidence |

Q & A

Q. How can ligand field theory (LFT) explain the redox behavior of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.